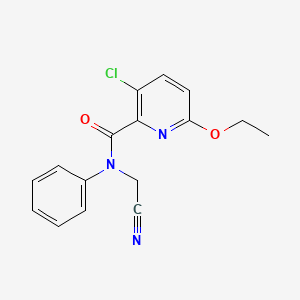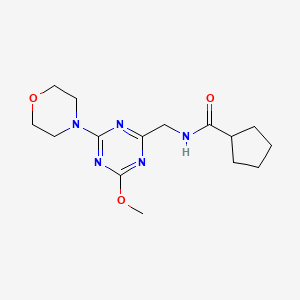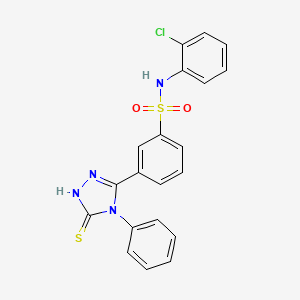
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway plays a crucial role in cell growth, differentiation, and survival, making it a promising target for cancer therapy.
Mecanismo De Acción
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide targets the JAK2/STAT3 pathway, which is frequently dysregulated in cancer cells. JAK2 is a tyrosine kinase that activates STAT3 by phosphorylation, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 regulates the expression of genes involved in cell growth, differentiation, and survival. This compound inhibits JAK2-mediated phosphorylation of STAT3, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in angiogenesis and metastasis. In addition, this compound has been found to enhance the immune response by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the JAK2/STAT3 pathway. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical trials. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, it may have off-target effects on other signaling pathways, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the JAK2/STAT3 pathway. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. In addition, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer therapy. Finally, there is a need for further research on the role of the JAK2/STAT3 pathway in other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with ethyl 6-aminonicotinate to form 6-ethoxy-N-(2-pyridyl)nicotinamide. This intermediate is then reacted with cyanomethyl chloride to yield 3-chloro-N-(cyanomethyl)-6-ethoxy-N-(2-pyridyl)nicotinamide. Finally, the product is treated with phenyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancers. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy.
Propiedades
IUPAC Name |
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-14-9-8-13(17)15(19-14)16(21)20(11-10-18)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZMMSWKIPYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637529.png)
![5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2637530.png)

![N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637538.png)
![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)
![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
